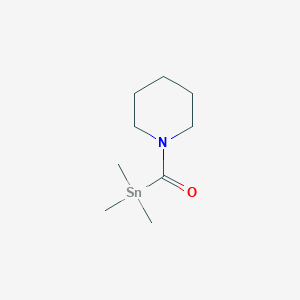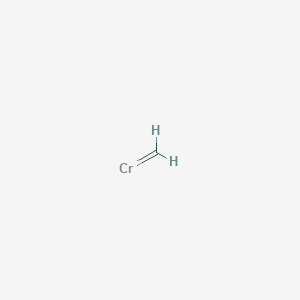
Methylidenechromium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylidenechromium is an organometallic compound that features a chromium atom bonded to a methylene group. This compound is of significant interest in the field of organometallic chemistry due to its unique bonding and reactivity properties. Organometallic compounds, such as this compound, play a crucial role in various industrial and research applications, particularly in catalysis and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methylidenechromium can be synthesized through various methods, including the reaction of chromium hexacarbonyl with methylene iodide in the presence of a reducing agent. Another common method involves the reaction of chromium trichloride with methyllithium, followed by the addition of a methylene transfer reagent .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using chromium trichloride and methyllithium. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The process may also involve purification steps such as distillation or recrystallization to remove impurities .
Analyse Chemischer Reaktionen
Types of Reactions: Methylidenechromium undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form chromium oxides and methylene derivatives.
Reduction: Reduction reactions can convert this compound to lower oxidation states of chromium.
Substitution: The methylene group in this compound can be substituted with other ligands, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and permanganates.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed:
Oxidation: Chromium oxides and methylene derivatives.
Reduction: Lower oxidation states of chromium.
Substitution: Various substituted organochromium compounds.
Wissenschaftliche Forschungsanwendungen
Methylidenechromium has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: Studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes
Wirkmechanismus
The mechanism of action of methylidenechromium involves its ability to form stable complexes with various ligands. The chromium atom in this compound can coordinate with multiple ligands, leading to the formation of stable organometallic complexes. These complexes can undergo various chemical transformations, making this compound a versatile catalyst in organic synthesis .
Molecular Targets and Pathways: this compound primarily targets organic molecules with reactive functional groups, such as alkenes and alkynes. The compound can facilitate the formation of carbon-carbon bonds, making it valuable in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
Methylidenechromium can be compared with other similar organometallic compounds, such as:
Methylidynechromium: Features a chromium atom bonded to a methylidyne group.
Chromium carbene complexes: Contain chromium bonded to carbene ligands.
Chromium alkyl complexes: Involve chromium bonded to various alkyl groups .
Uniqueness: this compound is unique due to its specific bonding with the methylene group, which imparts distinct reactivity and stability properties. This makes it particularly useful in catalytic applications and in the synthesis of complex organic molecules .
Eigenschaften
CAS-Nummer |
116492-57-0 |
|---|---|
Molekularformel |
CH2Cr |
Molekulargewicht |
66.023 g/mol |
IUPAC-Name |
methylidenechromium |
InChI |
InChI=1S/CH2.Cr/h1H2; |
InChI-Schlüssel |
JDTCNEAVCTZVSM-UHFFFAOYSA-N |
Kanonische SMILES |
C=[Cr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


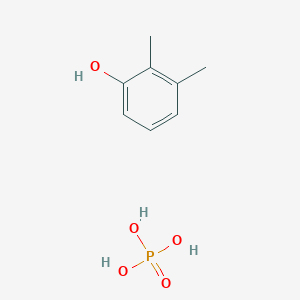


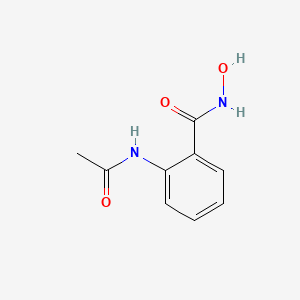
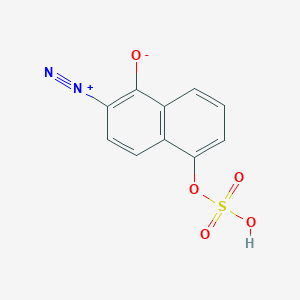
![{4-[(4-Isocyanatophenyl)methyl]phenyl}carbamic acid](/img/structure/B14299073.png)
![7,14-Dimethylbenzo[m]tetraphen-3-ol](/img/structure/B14299076.png)
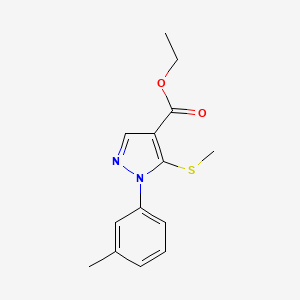
![2-[Bis(2-chloroethyl)amino]ethyl 1H-indole-3-carboxylate](/img/structure/B14299093.png)
![2-[3-(4-Chlorophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14299106.png)



